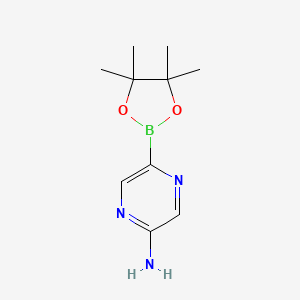

5-Aminopyrazine-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNIRWXQQRNRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592162 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-41-4 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947249-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Aminopyrazine-2-boronic Acid Pinacol Ester (CAS 947249-41-4): Properties, Applications, and Synthetic Protocols

This guide provides an in-depth examination of 5-Aminopyrazine-2-boronic acid pinacol ester, a key building block for professionals in pharmaceutical research and organic synthesis. We will explore its fundamental properties, strategic applications, and provide a detailed, field-tested protocol for its use in Suzuki-Miyaura cross-coupling reactions, offering insights into the causality behind the procedural steps.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

This compound (CAS 947249-41-4) is a heterocyclic aromatic compound that has gained significant traction as a versatile intermediate in medicinal chemistry. Its structure uniquely combines the features of a pyrazine ring with the synthetic flexibility of a boronic acid pinacol ester.

Pyrazine derivatives are integral scaffolds in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and modulate the electronic properties of the molecule, enhancing its ability to bind to biological targets.[1] The presence of an amino group provides a convenient handle for further functionalization, while the pinacol boronic ester is a stable, reliable partner in one of modern organic chemistry's most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.[4][5] This reagent is particularly valuable for synthesizing complex molecules, such as amino-pyrido-indol-carboxamides, which have been investigated as JAK2 inhibitors for treating myeloproliferative disorders.[6]

The pinacol ester form offers enhanced stability over the free boronic acid, mitigating issues like premature protodeboronation and simplifying purification and handling, making it a preferred reagent in multi-step syntheses.[5][7]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for successful and reproducible experimentation. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 947249-41-4 | [6][8][9] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [6][8] |

| Molecular Weight | 221.06 g/mol | [6] |

| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | [8][10] |

| Boiling Point | 375.4 ± 42.0 °C (Predicted) | [6][10] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [6][10] |

| pKa | 3.23 ± 0.10 (Predicted) | [10] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 70.3 Ų | [8] |

| InChIKey | CBNIRWXQQRNRJY-UHFFFAOYSA-N | [8] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern synthetic chemistry for its reliability, mild conditions, and tolerance of a wide array of functional groups.[11]

The reaction mechanism involves a catalytic cycle with three main stages:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic moiety from the boron atom is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. The following protocol provides a robust, general procedure that serves as an excellent starting point for coupling with various aryl or heteroaryl halides.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.1 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

1,4-Dioxane and Water (4:1 ratio)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (3.0 eq.).

-

Scientist's Note: Using a slight excess (1.1 eq.) of the boronic ester can help drive the reaction to completion, especially if the ester is prone to minor decomposition. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of coupling partners.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times.

-

Scientist's Note: This degassing step is critical. Oxygen can oxidize and deactivate the Pd(0) species that is the active catalyst in the cycle, leading to failed or low-yielding reactions.

-

-

Solvent Addition:

-

Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

-

Scientist's Note: The mixed solvent system is key. Dioxane (or another organic solvent like toluene or DMF) solubilizes the organic reagents, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the crucial transmetalation step.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Scientist's Note: Vigorous stirring is important in biphasic reactions to ensure efficient mixing and mass transfer between the organic and aqueous phases.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

-

Handling: Use this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. This reagent is sensitive to moisture, which can hydrolyze the pinacol ester. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[13]

-

Safety: Boronic acids and their esters can be irritants. In case of fire, use dry chemical, sand, or soda ash. Avoid using water as some boronic acid derivatives can react violently.[13]

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its effective performance in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester form and the versatile aminopyrazine core make it an indispensable tool for medicinal chemists and researchers developing novel therapeutics and functional materials.[14][15] A disciplined approach to experimental setup, particularly regarding the exclusion of oxygen and the choice of appropriate reaction conditions, is essential for leveraging the full synthetic potential of this powerful building block.

References

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Zuo, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Gesher. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Gesher. [Link]

-

Biosynce. (2025). What are the applications of pyrazine derivatives? - Blog. Biosynce. [Link]

-

Khan, S., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

-

Unknown Author. (n.d.). Synthesis and applications of aminoboronic acids. Unknown Source. [Link]

-

Zhaowusoft. (n.d.). ,947249-41-4-Zhaowusoft. Zhaowusoft. [Link]

-

Unknown Author. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Unknown Author. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Unknown Source. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER | 947249-41-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Buy Online CAS Number 947249-41-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. 947249-41-4 CAS MSDS (6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. biosynce.com [biosynce.com]

An In-Depth Technical Guide to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine, a pivotal intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the nuanced aspects of its synthesis, purification, and detailed analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine, also known as 6-aminopyrazine-2-boronic acid pinacol ester, has emerged as a valuable building block in the synthesis of targeted therapeutics. Its unique structure, featuring a pyrazine core appended with an amino group and a boronic acid pinacol ester, makes it an ideal precursor for constructing complex molecules through cross-coupling reactions. Notably, it serves as a key reagent in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating myeloproliferative disorders and inflammatory diseases[1]. The pinacol ester functional group offers enhanced stability and solubility compared to the free boronic acid, facilitating easier handling and purification in multi-step synthetic sequences.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 947249-41-4 | [1] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | Inferred from typical appearance of similar compounds |

Synthesis and Mechanism: Palladium-Catalyzed Borylation

The most common and efficient method for the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine involves a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This reaction methodology is favored for its high functional group tolerance and excellent yields.

The synthesis starts from the readily available 6-chloropyrazin-2-amine. This precursor is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis.

Catalytic Cycle of Miyaura Borylation

Caption: The catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature, providing a robust and reproducible method for the synthesis of the title compound[3].

Materials:

-

6-Chloropyrazin-2-amine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyrazin-2-amine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add anhydrous 1,4-dioxane to the vessel to achieve a concentration of approximately 0.2 M with respect to the 6-chloropyrazin-2-amine.

-

Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.

-

Heat the mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine as an off-white solid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the title compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.23 | s | 1H | Pyrazine C3-H |

| 7.74 | s | 1H | Pyrazine C5-H |

| 6.68 | s | 2H | -NH₂ |

| 1.26 | s | 12H | -C(CH₃)₂ |

Data is based on the characterization of Intermediate I-3 as reported in patent US 2008/0261952 A1.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C-NH₂) |

| ~145 | C5 |

| ~138 | C3 |

| ~84 | O-C(CH₃)₂ |

| ~25 | O-C(CH₃)₂ |

Note: The carbon attached to the boron atom (C6) may show a broad signal or be unobserved due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC-MS | ESI+ | 222.1 | [M+H]⁺ |

Data is based on the characterization of Intermediate I-3 as reported in patent US 2008/0261952 A1.

Analytical Workflow

Caption: A typical workflow for the characterization of the title compound.

Handling, Storage, and Stability

Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids. However, they are susceptible to hydrolysis under acidic or basic conditions. Therefore, it is recommended to handle and store 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine under anhydrous conditions.

Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Protect from moisture and light.

-

For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Conclusion

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is a strategically important building block in medicinal chemistry, particularly for the synthesis of JAK inhibitors. The palladium-catalyzed Miyaura borylation provides a reliable and scalable route for its preparation. Thorough characterization using NMR and mass spectrometry is essential to ensure the identity and purity of this key intermediate, thereby guaranteeing the integrity of subsequent synthetic steps in a drug discovery program. The protocols and data presented in this guide offer a solid foundation for researchers working with this versatile compound.

References

- Parmee, E. R., et al. (2008). Preparation of pyrazolyl-substituted pyrrolopyrimidines as Janus kinase inhibitors. U.S.

Sources

- 1. 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER | 947249-41-4 [m.chemicalbook.com]

- 2. 947249-41-4 CAS MSDS (6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

Spectroscopic data for 5-Aminopyrazine-2-boronic acid pinacol ester

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Aminopyrazine-2-boronic acid pinacol ester

Introduction

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structure, featuring a pyrazine core, an amino group, and a boronic ester moiety, makes it a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The ability to precisely install the aminopyrazine scaffold is crucial for the development of novel therapeutics, as this motif is present in a wide array of biologically active molecules.

This guide provides a comprehensive technical overview of the essential spectroscopic data used to characterize and verify the structure and purity of this compound. For researchers, process chemists, and quality control analysts, a thorough understanding of its spectroscopic signature is paramount for ensuring the integrity of starting materials and the success of subsequent synthetic transformations. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounded in established analytical principles and field-proven methodologies.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic properties. The structure consists of a pyrazine ring substituted with an amino group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) group at position 2.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 947249-41-4 | [2][3] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [2][4] |

| Molecular Weight | 221.07 g/mol | [2] |

| Exact Mass | 221.1335569 u | [2] |

| Appearance | Lyophilized powder or solid | [4] |

| Purity | Typically ≥95% |[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic environment, and proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the pyrazine ring protons, the amino protons, and the methyl protons of the pinacol group.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyrazine-H (H-3) | ~8.5 - 8.7 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and boronate group. |

| Pyrazine-H (H-6) | ~8.0 - 8.2 | Singlet (s) | 1H | Influenced by the adjacent nitrogen and the electron-donating amino group. |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift can vary with concentration and solvent. |

| Pinacol (-CH₃) | ~1.35 | Singlet (s) | 12H | Twelve equivalent methyl protons of the pinacol ester group.[5] |

Note: Predicted shifts are based on analogous structures like 2-aminopyridine-5-boronic acid pinacol ester and general principles of NMR spectroscopy. Actual values may vary slightly.[6][7]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Pyrazine C-B (C-2) | Not observed or very broad | The carbon attached to boron often shows a very broad or unobservable signal due to quadrupolar relaxation from the boron nucleus.[8] |

| Pyrazine C-NH₂ (C-5) | ~155 - 160 | Carbon bearing the electron-donating amino group. |

| Pyrazine C-H (C-3) | ~145 - 150 | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrazine C-H (C-6) | ~135 - 140 | Aromatic carbon adjacent to nitrogen and the amino-substituted carbon. |

| Pinacol Quaternary C | ~84 | Quaternary carbons of the dioxaborolane ring.[8] |

| Pinacol Methyl C | ~25 | Twelve equivalent methyl carbons of the pinacol group.[8] |

Note: Chemical shift predictions are based on data from similar boronic esters and standard chemical shift correlation tables.[8][9]

Caption: A potential fragmentation pathway in ESI-MS/MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Drying Gas (N₂): Set to an appropriate flow rate to aid desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3250 (m, b) | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 (w) | C-H Stretch | Aromatic (Pyrazine Ring) |

| 3000 - 2850 (m) | C-H Stretch | Aliphatic (Pinacol -CH₃) |

| 1650 - 1580 (m) | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1475 (m, v) | C=C, C=N Stretch | Aromatic Ring |

| 1380 - 1350 (s) | B-O Stretch | Boronic Ester |

| 1145 (s) | C-O Stretch | Boronic Ester |

Note: (s) = strong, (m) = medium, (w) = weak, (b) = broad, (v) = variable. Values are based on standard IR correlation tables. [10]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Analytical Challenges and Best Practices

A critical consideration when working with aryl pinacolboronate esters is their inherent reactivity and susceptibility to hydrolysis. The B-C bond can be cleaved, and the ester can hydrolyze back to the corresponding boronic acid, especially in the presence of water or protic solvents. [1]

-

Impact on Analysis: This instability poses a significant challenge for purity analysis by techniques like reversed-phase HPLC, where aqueous mobile phases can cause on-column degradation, leading to inaccurate purity assessments. [1]* Expert Recommendation: To mitigate degradation during analysis, unconventional methods are often required. This includes using aprotic, non-aqueous diluents for sample preparation and employing highly basic mobile phases (e.g., pH > 12) with ion-pairing reagents in reversed-phase HPLC to achieve stable and reproducible separations. [1]* Storage: To maintain integrity, the compound should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). [4]

Conclusion

The structural verification and purity assessment of this compound rely on a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen framework and substitution pattern. Mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation. Finally, IR spectroscopy offers a rapid check for the presence of key functional groups. By understanding the characteristic spectral signatures and implementing robust, stability-conscious analytical protocols, researchers can confidently utilize this valuable building block in their synthetic endeavors.

References

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry.

- CAS 947249-41-4 this compound. (n.d.). Alfa Chemistry.

- 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 5-Aminopyrazine-2-boronic acid, pinacol ester. (n.d.). CymitQuimica.

- Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... (n.d.). ResearchGate.

- 2-Aminopyridine-5-boronic acid pinacol ester 97 827614-64-2. (n.d.). Sigma-Aldrich.

- 2-Aminopyridine-5-boronic acid | 640379-1G | SIGMA-ALDRICH | SLS. (n.d.). Scientific Laboratory Supplies.

- IR Chart. (n.d.). University of California, Los Angeles.

- Kormos, C. M., & Welch, C. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 193-8.

- 5-Aminopyrazine-2-boronicacidpinacolester. (n.d.). Cusabio.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data (University of Wisconsin).

- 5-Aminpyrazine-2-boronic acid pinacol ester - 947249-41-4. (n.d.). Tyger Scientific Inc.

- 2-Aminopyrimidine-5-boronic acid pinacol ester AldrichCPR 402960-38-7. (n.d.). Sigma-Aldrich.

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Aminopyrazine-2-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR [m.chemicalbook.com]

- 7. 2-Aminopyridine-5-boronic acid pinacol ester 97 827614-64-2 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Aminopyrazine-2-boronic acid pinacol ester

Introduction

5-Aminopyrazine-2-boronic acid pinacol ester (CAS 947249-41-4) is a key building block in modern medicinal chemistry and organic synthesis.[1][2][3] Its utility stems from the presence of a versatile boronic ester group, which readily participates in Suzuki-Miyaura cross-coupling reactions, and an aminopyrazine core, a common scaffold in pharmacologically active compounds.[4] A thorough understanding of its structural and electronic properties is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignment, and outlining a robust protocol for data acquisition.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the unique proton environments.

Caption: Molecular structure of this compound with labeled atoms.

Based on the structure, we can expect four distinct signals in the ¹H NMR spectrum:

-

Two aromatic protons on the pyrazine ring (H-3 and H-6).

-

One signal for the amino group protons (-NH₂).

-

One signal for the methyl protons of the pinacol ester group.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The electronic effects of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing boronic ester group (-B(OR)₂)—will significantly influence the chemical shifts of the pyrazine protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-3 | ~8.1 - 8.4 | Doublet (d) | ~1.5 - 2.5 Hz | 1H |

| H-6 | ~8.6 - 8.9 | Doublet (d) | ~1.5 - 2.5 Hz | 1H |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

| -C(CH₃)₄ | ~1.3 - 1.4 | Singlet (s) | - | 12H |

Justification of Assignments:

-

Pyrazine Protons (H-3 and H-6): The pyrazine ring is an electron-deficient aromatic system, leading to deshielded protons with chemical shifts typically above 8.0 ppm.[5] The amino group at C-5 is a strong electron-donating group, which will shield the adjacent protons. Conversely, the boronic ester at C-2 is electron-withdrawing, deshielding its neighboring protons. Consequently, H-3, being adjacent to the boronic ester, is expected to be downfield from H-6. The two protons will appear as doublets due to coupling to each other. The small J value is characteristic of a four-bond coupling in such aromatic systems.

-

Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In a non-protic solvent like CDCl₃, they are expected in the 5.0-6.0 ppm range.

-

Pinacol Ester Protons (-C(CH₃)₄): The twelve methyl protons of the pinacol group are chemically equivalent and do not couple with other protons. Therefore, they will appear as a sharp, intense singlet at approximately 1.3-1.4 ppm, a characteristic region for these groups.[6]

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Molecular Structure and Carbon Environments

The molecule has six unique carbon environments: four in the pyrazine ring and two in the pinacol ester group.

Predicted Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 | ~140 - 150 | Broad signal due to coupling with Boron |

| C-3 | ~135 - 140 | |

| C-5 | ~155 - 160 | |

| C-6 | ~140 - 145 | |

| C(CH₃)₂ | ~83 - 85 | Quaternary carbon of pinacol |

| C(CH₃)₂ | ~24 - 26 | Methyl carbons of pinacol |

Justification of Assignments:

-

Pyrazine Carbons: The carbons of the pyrazine ring are in the aromatic region, typically between 120 and 160 ppm. The carbon attached to the amino group (C-5) is expected to be the most downfield due to the strong deshielding effect of the nitrogen. The carbon bonded to the boron atom (C-2) will likely be broad due to quadrupolar relaxation of the boron nucleus, a common feature in the ¹³C NMR of boronic esters.[6]

-

Pinacol Ester Carbons: The quaternary carbons of the pinacol group are characteristically found around 83-85 ppm, while the methyl carbons appear at approximately 24-26 ppm.

Part 3: Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental procedure is crucial.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and because the amino protons will be clearly visible. CDCl₃ can also be used.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

¹H NMR Acquisition (400 MHz Spectrometer Example):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Typical Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6-7 ppm).

-

-

-

¹³C NMR Acquisition (100 MHz Spectrometer Example):

-

Use the same locked and shimmed sample.

-

Typical Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 100 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts and coupling constants.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and predictable based on fundamental NMR principles and data from analogous structures. The distinct signals for the pyrazine protons, the amino group, and the pinacol ester allow for unambiguous structural confirmation. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra, ensuring the identity and purity of this valuable synthetic building block.

References

-

ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

The Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

Sources

- 1. 5-Aminopyrazine-2-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]

- 2. 947249-41-4 CAS MSDS (6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [m.chemicalbook.com]

- 4. 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Introduction: Bridging Heterocyclic Chemistry and Boron Therapeutics

An In-depth Technical Guide to the Physical and Chemical Properties of Aminopyrazine Boronic Esters

The intersection of heterocyclic chemistry and organoboron compounds has become a fertile ground for innovation in drug discovery and development. Within this space, aminopyrazine boronic esters have emerged as exceptionally versatile building blocks. Their unique combination of a nitrogen-rich aromatic pyrazine core and the synthetically tractable boronic ester moiety makes them invaluable intermediates for constructing complex molecular architectures.

Boronic acids and their corresponding esters have garnered significant attention in medicinal chemistry, a fact underscored by the FDA approval of drugs like bortezomib (Velcade®), ixazomib, and vaborbactam.[1][2] The boron atom's unique electronic properties allow it to act as a transition state analogue, forming reversible covalent bonds with active site serine or threonine residues in target enzymes like the proteasome.[2] However, free boronic acids are often highly polar and can be prone to dehydration to form boroxines, making them challenging to handle, purify, and store.[3][4][5] Boronic esters, particularly pinacol esters, serve as stable, less polar surrogates that are easier to manage in a laboratory setting while retaining the desired reactivity for crucial synthetic transformations.[3][4]

This guide provides a comprehensive overview of the synthesis, physical properties, and chemical reactivity of aminopyrazine boronic esters, with a focus on their practical application in research and drug development, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Aminopyrazine Boronic Esters

The introduction of a boronic ester onto an aminopyrazine scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Miyaura borylation being a prominent and reliable method.[6][7] This reaction involves the coupling of a halo-aminopyrazine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

An alternative, though often more demanding, route involves a lithium-halogen exchange on a protected bromo-aminopyrazine at low temperatures, followed by quenching the resulting organolithium species with a borate ester like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[3][8] This method requires stringent anhydrous and anaerobic conditions to prevent side reactions.[8]

Caption: Workflow for Miyaura Borylation Synthesis.

Experimental Protocol: Synthesis of 5-Aminopyrazine-2-boronic acid pinacol ester via Miyaura Borylation

This protocol describes a representative procedure for synthesizing an aminopyrazine boronic ester.

Materials:

-

2-Amino-5-bromopyrazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), flame-dried

-

1,4-Dioxane, anhydrous and degassed

-

Argon or Nitrogen gas supply

-

Standard glassware, flame-dried under vacuum

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Reagent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask. Immediately add anhydrous, degassed 1,4-dioxane via cannula or a gas-tight syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Workup: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate, to yield the pure aminopyrazine boronic ester as a solid.

Physical Properties

Aminopyrazine boronic esters are typically crystalline solids at room temperature. Their physical properties are influenced by the pyrazine ring, the amino substituent, and the pinacol ester group. The pinacol group, in particular, imparts significant non-polar character, making these compounds generally soluble in common organic solvents like THF, dichloromethane, and ethyl acetate, while having low solubility in water.

| Property | Data for this compound | Reference(s) |

| CAS Number | 947249-41-4 | [9] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [9][10] |

| Molecular Weight | 221.06 g/mol | [9][10] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 118-120 °C | [11] |

| Boiling Point | 375.4 °C at 760 mmHg (Predicted) | [10] |

| Density | 1.138 g/cm³ (Predicted) | [10] |

| Topological Polar Surface Area | 70.3 Ų | [10] |

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Reveals characteristic signals for the pyrazine ring protons (typically in the aromatic region, ~7.5-8.5 ppm), the amino group protons (-NH₂, which may be broad and can exchange with D₂O), and a sharp, prominent singlet for the 12 equivalent protons of the pinacol methyl groups around 1.3 ppm.[12]

-

¹³C NMR: Shows signals for the carbon atoms of the pyrazine ring and a distinct signal for the quaternary carbons of the pinacol group around 83-84 ppm.[12]

-

¹¹B NMR: This is a crucial technique for boron-containing compounds. Tricoordinate boronic esters typically exhibit a broad signal in the range of δ 20-30 ppm.[13][14] This confirms the presence and electronic environment of the boron atom.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the amino group (~3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, C=N and C=C stretching from the pyrazine ring, and a strong B-O stretching band around 1300-1370 cm⁻¹.[15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]

-

X-Ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[16][17][18]

Chemical Properties and Reactivity

Stability

The stability of boronic esters is a key consideration for their storage and use.

-

Hydrolytic Stability: While significantly more stable than their corresponding boronic acids, pinacol esters can undergo hydrolysis back to the boronic acid and pinacol, especially under acidic or basic conditions.[5][19] The rate of hydrolysis is generally slow at neutral pH. The presence of bulky groups ortho to the boron atom can sterically hinder the approach of water, dramatically increasing stability.[20] For aminopyrazine boronic esters, the electronic nature of the heterocyclic ring can also influence the Lewis acidity of the boron center and thus its susceptibility to hydrolysis.

-

Benchtop Stability: Pinacol esters are generally considered "bench-stable" solids that can be handled in air for extended periods without significant degradation.[21] This contrasts sharply with many heterocyclic boronic acids, which can be notoriously unstable and prone to protodeboronation.[21] For long-term storage, it is prudent to keep them in a desiccator under an inert atmosphere.

Caption: Equilibrium and factors affecting stability.

Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of aminopyrazine boronic esters is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forms a new carbon-carbon bond.[22] This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance, mild reaction conditions, and the low toxicity of boron byproducts.[7][22]

In this reaction, the aminopyrazine boronic ester couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling an aminopyrazine boronic ester with an aryl bromide.

Materials:

-

Aminopyrazine boronic acid pinacol ester (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄)

-

Solvent system (e.g., Dioxane, Toluene, or DME)

Procedure:

-

Setup: In a reaction vessel, combine the aminopyrazine boronic ester, the aryl bromide, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas like argon or nitrogen.

-

Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution. The mixture should be biphasic.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter and concentrate the organic solution. Purify the resulting crude product via flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Drug Development

Aminopyrazine boronic esters are valuable intermediates for synthesizing compounds with significant biological activity. The aminopyrazine moiety is a common scaffold in medicinal chemistry, and the ability to easily form C-C bonds via Suzuki coupling allows for the rapid generation of diverse compound libraries for screening. They have been used as key reagents in the synthesis of amino-pyrido-indol-carboxamides, which act as JAK2 inhibitors for treating myeloproliferative disorders.[9] The versatility of the Suzuki coupling enables the late-stage functionalization of complex molecules, a highly desirable strategy in the synthesis of active pharmaceutical ingredients.[22]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of aminopyrazine boronic esters.

-

Handling: While generally stable, they should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. For long-term storage, a desiccator or storage under an inert atmosphere is recommended to prevent slow hydrolysis.

Conclusion

Aminopyrazine boronic esters represent a powerful and enabling class of chemical reagents. Their enhanced stability and ease of handling compared to free boronic acids, combined with their potent reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make them indispensable tools for researchers, particularly in the field of drug discovery. A thorough understanding of their physical and chemical properties, as detailed in this guide, is crucial for their effective and efficient application in the synthesis of novel therapeutics and complex organic molecules.

References

- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). Organic Process Research & Development.

- This compound. (n.d.). Alfa Chemistry.

- 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER | 947249-41-4. (n.d.). ChemicalBook.

- Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Wang, J., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters.

- Sinha, S., et al. (2009). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- Silva, M. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Various Authors. (n.d.). boronic esters - Organic Syntheses Procedure. Organic Syntheses.

- Melchiorre, P., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

- Adamczyk-Woźniak, A., et al. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Fernandes, G. F. S., et al. (2020).

- Bakthadoss, M., & Murugan, R. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.

- Brem, J., et al. (2023).

- User Community. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.

- Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry.

- Onnuch, P., et al. (2024).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Aminopyrazine | 5049-61-6. (n.d.). ChemicalBook.

- Mohamed, S. K., et al. (2018).

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Mastalerz, M., et al. (2020). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.

- Silva, M. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Madden, K. S., et al. (2017). X-ray molecular structure of boronate ester 30.

- Brem, J., et al. (2023). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: The Chemist's Perspective.

- Uslu, B., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties.

- Soderberg, T. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER | 947249-41-4 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. researchgate.net [researchgate.net]

- 19. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis Acidity of 5-Aminopyrazine-2-boronic acid pinacol ester: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

Organoboron compounds, particularly boronic acids and their esters, have become indispensable scaffolds in medicinal chemistry and drug discovery.[1][2] Their utility often hinges on the electrophilic nature, or Lewis acidity, of the boron center, which governs their reactivity and biological interactions.[3] This guide provides an in-depth technical examination of the Lewis acidity of a key heterocyclic building block: 5-Aminopyrazine-2-boronic acid pinacol ester. We will dissect the theoretical underpinnings influencing its acidity, provide detailed, field-proven experimental protocols for its quantification, and outline a complementary computational workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the nuanced electronic properties of this versatile reagent.

Introduction: The Duality of the Aminopyrazine Moiety

This compound is a heterocyclic organoboron compound increasingly utilized in the synthesis of complex molecules for pharmaceutical applications.[4] The core of its functionality lies in the vacant p-orbital on its sp²-hybridized boron atom, which allows it to accept a pair of electrons, defining it as a Lewis acid.[5] The magnitude of this acidity is not fixed; it is subtly modulated by the electronic character of its substituents.

The aminopyrazine ring presents a fascinating case of competing electronic effects:

-

The Pyrazine Ring: As a nitrogen-containing heterocycle, the pyrazine ring is inherently electron-withdrawing, which tends to pull electron density away from the boron center, thereby increasing its Lewis acidity.

-

The 5-Amino Group: Conversely, the amino (-NH₂) group is a powerful electron-donating group by resonance. It pushes electron density into the aromatic system, which can then be delocalized towards the boronic ester, thus decreasing the boron's Lewis acidity.

This push-pull relationship suggests that the overall Lewis acidity of the molecule will be a finely-tuned balance of these opposing forces. Furthermore, the presence of nitrogen atoms in the pyrazine ring introduces the possibility of intramolecular coordination with the boron center, a phenomenon that can significantly mask its true Lewis acidity.[6] Accurately quantifying this property is therefore not merely an academic exercise; it is critical for predicting the compound's behavior in Suzuki-Miyaura cross-coupling reactions, its stability, and its potential to form covalent or coordinate bonds with biological targets like enzyme active sites.

Theoretical Frameworks for Quantifying Lewis Acidity

Several metrics have been developed to create a quantitative scale for Lewis acidity. These can be broadly categorized as experimental (effective) and computational (global or intrinsic).[7][8]

-

Effective Lewis Acidity (eLA): Measured spectroscopically, eLA reflects the influence of a Lewis acid on a probe molecule in a specific solvent environment.[7] This is often the most relevant measure for predicting behavior in a reaction flask.

-

Global Lewis Acidity (gLA): Typically determined through computational methods, gLA evaluates the thermodynamic tendency of a Lewis acid to form an adduct, often by calculating its affinity for a simple, unhindered Lewis base like fluoride or ammonia.[9][10]

This guide will detail protocols for one prominent method from each category: the fluorescence-based Fluorescent Lewis Adduct (FLA) method (eLA) and the computation of Ammonia Affinity (gLA). A second experimental method, the widely-used Gutmann-Beckett 31P NMR technique, will also be presented.

Experimental Quantification: Protocols and Rationale

Method 1: Fluorescence Spectroscopy via Fluorescent Lewis Adducts (FLA)

The FLA method is a highly sensitive optical technique for determining effective Lewis acidity.[11] Its causality is rooted in the photophysical properties of a fluorescent Lewis base probe, which experiences a predictable change in its emission profile upon coordination to a Lewis acid.[7][12]

Principle: A fluorescent probe, such as a dithienophosphole oxide, is used. The lone pair on the phosphine oxide's oxygen atom acts as the Lewis basic site. When this oxygen coordinates to the boron center of the boronic ester, the polarity of the P=O bond increases significantly. This lowers the energy of the probe's Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift in its fluorescence emission spectrum. The magnitude of this shift is directly proportional to the strength of the Lewis acid.[7]

-

Materials & Preparation:

-

This compound (test acid).

-

A suitable fluorescent probe (e.g., a dithienophosphole oxide derivative).[13]

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane or THF).

-

Volumetric flasks and gas-tight syringes.

-

Spectrofluorometer.

-

-

Procedure:

-

Solvent Integrity: All glassware must be rigorously dried, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). This is critical as water is a Lewis base that will compete with the probe for coordination to the boron center, leading to erroneous results.

-

Stock Solutions: Prepare a stock solution of the fluorescent probe in the chosen anhydrous solvent to a concentration of approximately 2.5 x 10⁻⁵ M.[14] Prepare a separate, more concentrated stock solution of the this compound.

-

Sample Preparation: In a cuvette, place 3 mL of the dilute probe solution.

-

Measurement (Blank): Record the UV-visible absorption and fluorescence emission spectra of the probe solution alone. The excitation wavelength should be set to the absorption maximum (λ_max) of the free probe.

-

Measurement (Adduct): Add a stoichiometric excess (e.g., 200 equivalents) of the boronic ester solution to the cuvette.[13] Sonicate briefly to ensure complete mixing and adduct formation.

-

Measurement (Final): Immediately record the new UV-visible and fluorescence emission spectra of the resulting Fluorescent Lewis Adduct (FLA).

-

-

Data Analysis:

-

The primary data point is the shift in the emission maximum (Δλ_em = λ_em(adduct) - λ_em(free probe)).

-

For a more robust, standardized value, the chromaticity of the emission can be plotted in CIE 1931 color space and compared against a calibrated curve of known Lewis acids to determine a Lewis Acid Unit (LAU) value.[14]

-

Caption: Principle of the Gutmann-Beckett method using ³¹P NMR spectroscopy.

Computational Approach: Ammonia Affinity via DFT

Computational chemistry provides a powerful tool for predicting intrinsic Lewis acidity, divorced from solvent effects. Density Functional Theory (DFT) is particularly well-suited for this task. The calculated ammonia affinity (AA) has emerged as a robust and unified metric for evaluating the Lewis acidity of a wide range of organoboron compounds. [3][9][15] Principle: The Lewis acidity is quantified by calculating the enthalpy change (affinity) for the formation of an adduct between the boronic ester and a simple, sterically unhindered Lewis base, ammonia (NH₃). A more negative (i.e., more exothermic) binding energy corresponds to a stronger Lewis acid.

-

Model Construction:

-

Build the 3D structures of this compound and ammonia (NH₃) using molecular modeling software.

-

-

Geometry Optimization:

-

Perform separate geometry optimization and frequency calculations for the boronic ester and for ammonia to find their lowest energy conformations.

-

A functional known to perform well for non-covalent interactions, such as M06-2X, with a suitable basis set like def2-SVP, is recommended. [9]

-

-

Adduct Calculation:

-

Construct the Lewis acid-base adduct (H₃N→Boronic Ester).

-

Perform a full geometry optimization and frequency calculation on this adduct structure using the same level of theory.

-

-

Energy Calculation & Analysis:

-

The Ammonia Affinity (AA) is calculated as the negative of the reaction enthalpy: AA = -ΔH_rxn = [E(ester) + E(NH₃)] - E(adduct) , where E represents the calculated electronic energy plus thermal corrections for each species.

-

The resulting AA value (in kJ/mol or kcal/mol) can be compared to established values for other boronic esters to place the target molecule on a quantitative gLA scale. [16]For instance, the AA value for phenyl-B(pin) is approximately 36.0 kJ/mol. [16]

-

Caption: Computational workflow for determining Ammonia Affinity (AA) via DFT.

Data Summary and Interpretation

To contextualize the Lewis acidity of this compound, its measured or calculated values should be compared against benchmark compounds.

| Compound | Key Substituent | Expected Electronic Effect | Predicted Lewis Acidity (Relative) |

| Phenylboronic acid pinacol ester | Phenyl | Neutral Reference | Baseline |

| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | -CF₃ (para) | Strongly Electron-Withdrawing | High |

| 4-(Methoxy)phenylboronic acid pinacol ester | -OCH₃ (para) | Strongly Electron-Donating | Low |

| This compound | 5-Aminopyrazine | Withdrawing Ring, Donating -NH₂ | Moderate, attenuated |

The expected outcome is that the Lewis acidity of this compound will be lower than that of an unsubstituted pyrazine boronic ester but likely higher than that of a strongly electron-donating analogue like the 4-methoxy derivative. The precise value, determined by the methods above, will quantify the net outcome of the competing electronic forces within the molecule.

Conclusion for the Research Professional

The Lewis acidity of this compound is a nuanced property governed by the interplay of the electron-withdrawing pyrazine ring and the electron-donating amino group. This guide provides the theoretical foundation and practical, self-validating protocols necessary for its precise quantification. Whether employing the high sensitivity of fluorescence spectroscopy, the robustness of ³¹P NMR, or the predictive power of computational chemistry, a quantitative understanding of Lewis acidity is paramount. For the drug development professional, this value is a key parameter for predicting reaction outcomes, assessing metabolic stability, and, most importantly, rationally designing molecules with the ideal electronic profile to interact effectively and selectively with their biological targets.

References

- Various methods for evaluating Lewis acidity of organoboronic acid derivatives. (n.d.). Google Scholar.

-

Yoshida, H., et al. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Scientific Reports, 13(1), 869. Available at: [Link]

-

Bentley, J. N., et al. (2022). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. Physical Chemistry Chemical Physics, 24(2), 1045-1050. Available at: [Link]

-

Gaffen, J. R., et al. (2019). A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. Chem, 5(6), 1567-1583. Available at: [Link]

-

Bentley, J. N., et al. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Dalton Transactions, 51(33), 12517-12522. Available at: [Link]

-

Pordea, A. (2023). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal, 29(45), e202300936. Available at: [Link]

-

Illuminating Lewis acidity strength. (2019). Cardiff University ORCA. Available at: [Link]

-

Bentley, J. N., et al. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. ChemRxiv. Available at: [Link]

-

Shmakov, M. M., et al. (2022). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews, 64(4), 655-715. Available at: [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. (2021). ResearchGate. Available at: [Link]

-

Yoshida, H., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. Journal of the American Chemical Society. Available at: [Link]

-

Determination of Lewis Acidity using 31P NMR. (n.d.). Carbon. Available at: [Link]

-

Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes. (2018). ResearchGate. Available at: [Link]

-

Yoshida, H., et al. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Publishing. Available at: [Link]

-

New Lab Manual: Determination of Lewis Acidity using 31P NMR. (2016). Magritek. Available at: [Link]

-

How to Test Lewis Acid Strength Using NMR? (n.d.). Patsnap Eureka. Available at: [Link]

-

Gutmann–Beckett method. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Available at: [Link]

-

Liu, S.-Y. (2004). Applications of novel boron-nitrogen containing heterocycles: design and synthesis of planar-chiral Lewis acids for stereoselective organic synthesis. DSpace@MIT. Available at: [Link]

-

Silva, S. P. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Available at: [Link]

-

Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. (2020). ERA - University of Alberta. Available at: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

Węgiel, M., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(13), 4242. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safe Handling and Use of 5-Aminopyrazine-2-boronic acid pinacol ester

This guide provides comprehensive safety protocols and handling instructions for 5-Aminopyrazine-2-boronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this reagent. By explaining the causality behind experimental choices, this guide aims to foster a culture of safety and scientific integrity.

Chemical Identity and Hazard Profile

This compound is a heterocyclic organic compound frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility is derived from the boronic ester functional group, which is relatively stable yet sufficiently reactive for synthetic transformations.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [1] |

| Molecular Weight | 221.07 g/mol | [1] |

| Appearance | Solid (Form may vary) | |

| Melting Point | 131-135 °C (for a similar compound) | |

| Solubility | Soluble in many organic solvents | [2] |

| Boiling Point | 375.4 °C at 760 mmHg (Predicted) | [1] |

GHS Hazard Classification

While a specific, dedicated Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds (e.g., aminopyridine and aminopyrimidine boronic acid pinacol esters) allows for a reliable hazard assessment. The compound should be handled as hazardous, with the following classifications under the Globally Harmonized System (GHS).[3][4][5][6][7]

-

Skin Irritation (Category 2): Causes skin irritation.[3][4][5][6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

Signal Word: Warning

Hazard Pictogram:

Core Principles of Safe Handling: A Risk-Based Approach

The primary risks associated with boronic acid pinacol esters stem from their irritant properties and their reactivity, particularly their sensitivity to hydrolysis.[2][8] The following principles are designed to mitigate these risks.

The Causality of Instability: Hydrolysis and Deboronation